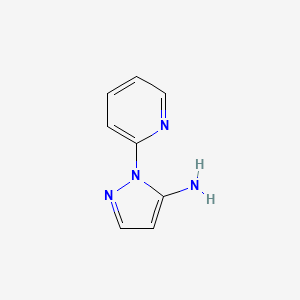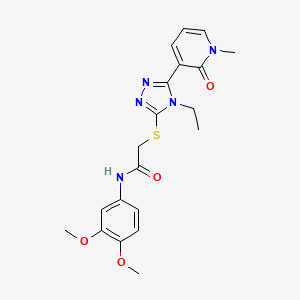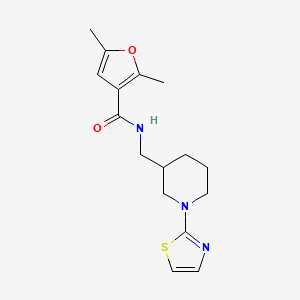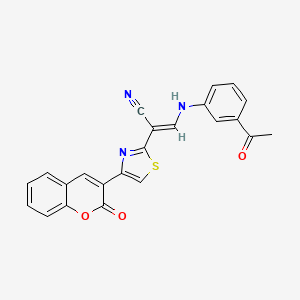![molecular formula C13H13NO3S B2875937 5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione CAS No. 365981-17-5](/img/structure/B2875937.png)
5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that the methylidene group is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Chemical Reactions Analysis
The chemical reactions involving “5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione” are not well-documented in the literature .Applications De Recherche Scientifique
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their effectiveness as corrosion inhibitors. In a study, thiazolidinedione derivatives showed significant inhibition efficiency for mild steel corrosion in hydrochloric acid solution, which increased with concentration. These compounds act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm model. Quantum chemical studies further support these findings, offering a theoretical basis for their corrosion inhibition mechanisms (Yadav, Behera, Kumar, & Yadav, 2015).
Anticancer Activity
The structure-activity relationship (SAR) of thiazolidinedione derivatives has been explored for potential anticancer applications. For instance, modifications to the ethoxy substitution on the phenyl ring of thiazolidinedione derivatives have been found to significantly improve their functional activities in inhibiting cell proliferation and inducing apoptosis. This research suggests a pathway for developing novel ERK1/2 substrate-specific inhibitors, highlighting the therapeutic potential of these compounds in cancer treatment (Li et al., 2009).
Antimicrobial and Antifungal Properties
Thiazolidinedione derivatives have been synthesized and tested for their antimicrobial activities. A variety of derivatives were evaluated against bacterial and fungal strains, showing promising antimicrobial properties. These findings indicate the potential of thiazolidinedione derivatives as antimicrobial agents, useful in addressing various bacterial and fungal infections (Stana et al., 2014).
Antidiabetic and Hypolipidemic Agents
Research into thiazolidinedione derivatives has also extended into their use as antidiabetic and hypolipidemic agents. Studies have synthesized a series of derivatives that demonstrated significant euglycemic and hypolipidemic activities in animal models. These compounds have been highlighted for their potential as therapeutic agents in managing diabetes and associated lipid disorders (Gupta, Ghosh, & Chandra, 2005).
Orientations Futures
The future directions for research on “5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Propriétés
IUPAC Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-10-6-4-9(5-7-10)8-11-12(15)14(2)13(16)18-11/h4-8H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBLXLYXBUAGJF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![(1S,2R)-2alpha-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1alpha-carboxylic acid](/img/structure/B2875861.png)
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)
![(Z)-4-(dimethylamino)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875863.png)




![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

